molecular formula C5H7N3O3 B13123936 6-Aminopyrimidine-4-carboxylic acid hydrate CAS No. 7146-87-4

6-Aminopyrimidine-4-carboxylic acid hydrate

Cat. No.: B13123936
CAS No.: 7146-87-4
M. Wt: 157.13 g/mol
InChI Key: WFZGHIZLCRXOQY-UHFFFAOYSA-N
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Description

6-Aminopyrimidine-4-carboxylic acid hydrate is a chemical compound with the molecular formula C5H5N3O2·H2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminopyrimidine-4-carboxylic acid hydrate typically involves the reaction of 6-aminopyrimidine with carbon dioxide under specific conditions. One common method includes the use of a solvent such as dimethylformamide and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

6-Aminopyrimidine-4-carboxylic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Aminopyrimidine-4-carboxylic acid hydrate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-Aminopyrimidine-4-carboxylic acid hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 6-Aminopyrimidine-2,4-diol
  • 6-Amino-2-thioxo-2,3-dihydro-pyrimidin-4(1H)-one
  • 4,6-Dichloro-2-aminopyrimidine

Uniqueness

6-Aminopyrimidine-4-carboxylic acid hydrate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group allows for various chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

7146-87-4

Molecular Formula

C5H7N3O3

Molecular Weight

157.13 g/mol

IUPAC Name

6-aminopyrimidine-4-carboxylic acid;hydrate

InChI

InChI=1S/C5H5N3O2.H2O/c6-4-1-3(5(9)10)7-2-8-4;/h1-2H,(H,9,10)(H2,6,7,8);1H2

InChI Key

WFZGHIZLCRXOQY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1N)C(=O)O.O

Origin of Product

United States

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